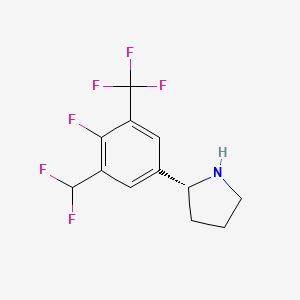
(R)-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design .
Méthodes De Préparation
The synthesis of ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of fluorine atoms can influence the oxidation state of the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the fluorine atoms. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its stability and lipophilicity make it a potential candidate for drug development, particularly in targeting metabolic diseases and cancer.
Mécanisme D'action
The mechanism by which ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes and receptors by increasing the compound’s lipophilicity and metabolic stability. This can lead to the modulation of specific biochemical pathways, making it a valuable tool in drug discovery .
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorinated pyrrolidines and trifluoromethyl-substituted phenyl derivatives. Compared to these compounds, ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is unique due to the specific arrangement and number of fluorine atoms, which can significantly influence its chemical and biological properties. Some similar compounds include:
- 2-(Trifluoromethyl)phenylpyrrolidine
- 3-(Difluoromethyl)-4-fluorophenylpyrrolidine
- 4-Fluoro-5-(trifluoromethyl)phenylpyrrolidine .
Propriétés
Formule moléculaire |
C12H11F6N |
|---|---|
Poids moléculaire |
283.21 g/mol |
Nom IUPAC |
(2R)-2-[3-(difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H11F6N/c13-10-7(11(14)15)4-6(9-2-1-3-19-9)5-8(10)12(16,17)18/h4-5,9,11,19H,1-3H2/t9-/m1/s1 |
Clé InChI |
KEKARPDOLGOUBO-SECBINFHSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC(=C(C(=C2)C(F)(F)F)F)C(F)F |
SMILES canonique |
C1CC(NC1)C2=CC(=C(C(=C2)C(F)(F)F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


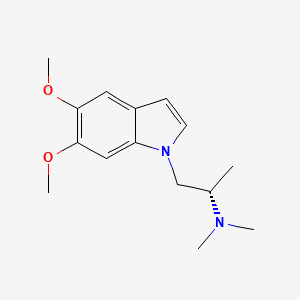
![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)
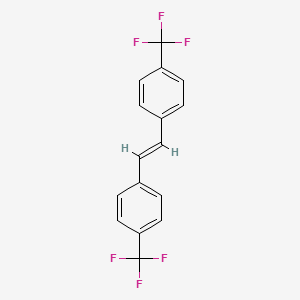
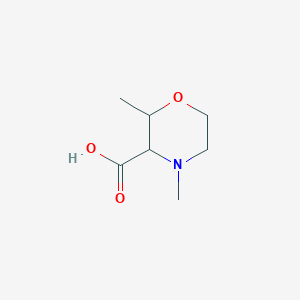
![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
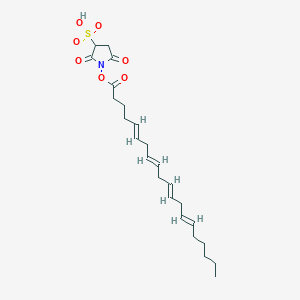

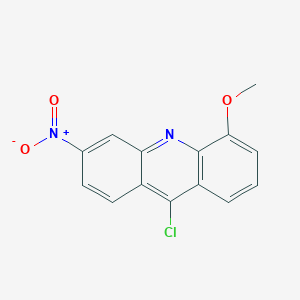

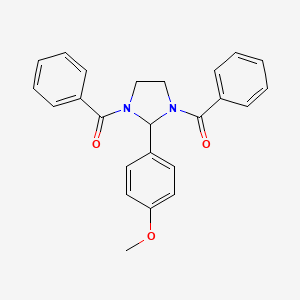
![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
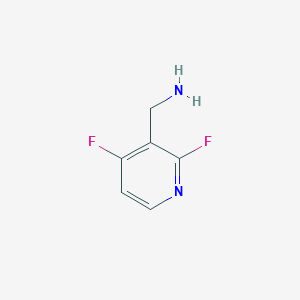
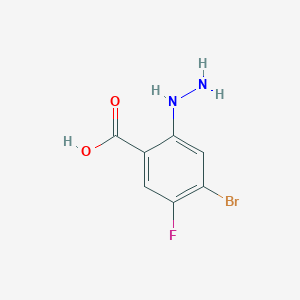
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
